

Spectral Data of 1-(4-Methylthiazol-5-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Methylthiazol-5-yl)ethanone

Cat. No.: B1217663

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **1-(4-Methylthiazol-5-yl)ethanone**, a molecule of interest in medicinal chemistry and drug development. The information presented herein includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for **1-(4-Methylthiazol-5-yl)ethanone**.

Table 1: ^1H NMR Spectral Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.75	s	1H	H-2 (thiazole ring)
2.59	s	3H	$-\text{CH}_3$ (acetyl group)
2.52	s	3H	$-\text{CH}_3$ (thiazole ring)

Table 2: ^{13}C NMR Spectral Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
191.6	C=O (acetyl group)
157.9	C-2 (thiazole ring)
150.8	C-4 (thiazole ring)
129.5	C-5 (thiazole ring)
29.0	$-\text{CH}_3$ (acetyl group)
16.5	$-\text{CH}_3$ (thiazole ring)

Table 3: IR Spectral Data (ATR)

Wavenumber (cm^{-1})	Interpretation
2924	C-H stretch (aliphatic)
1668	C=O stretch (ketone)
1530	C=N stretch (thiazole ring)
1432	C-H bend (methyl)
1356	C-H bend (methyl)
1235	C-C stretch
1004	Ring vibration
899	C-H out-of-plane bend
795	C-S stretch

Table 4: Mass Spectrometry Data (EI)

m/z	Relative Intensity (%)	Assignment
141.0	65	[M] ⁺
126.0	100	[M - CH ₃] ⁺
98.1	20	[M - COCH ₃] ⁺
84.1	35	[C ₄ H ₄ NS] ⁺
57.1	15	[C ₃ H ₃ S] ⁺
43.0	80	[CH ₃ CO] ⁺

Experimental Protocols

The spectral data presented in this guide were obtained using the following experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For the ¹³C NMR spectrum, broadband proton decoupling was employed to simplify the spectrum to single lines for each carbon atom.

Infrared (IR) Spectroscopy


The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal attenuated total reflectance (UATR) accessory. A small amount of the neat compound was placed directly on the diamond crystal, and the spectrum was recorded in the range of 4000-650 cm⁻¹.

Mass Spectrometry (MS)

Low-resolution mass spectral data were acquired on a Shimadzu GCMS-QP2010 Plus gas chromatograph-mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via direct injection.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the acquisition and analysis of spectroscopic data for the characterization of an organic compound like **1-(4-Methylthiazol-5-yl)ethanone**.

[Click to download full resolution via product page](#)

Workflow for Spectroscopic Analysis

This diagram outlines the logical progression from synthesizing and purifying the compound to acquiring diverse spectroscopic data and finally integrating this information to confirm the molecular structure.

- To cite this document: BenchChem. [Spectral Data of 1-(4-Methylthiazol-5-yl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1217663#1-4-methylthiazol-5-yl-ethanone-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com